N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)
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Overview
Description
N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to undergo click chemistry reactions, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) typically involves the reaction of polyethylene glycol (PEG) derivatives with tert-butyl ester and Boc-protected amines. The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of the desired product .
Industrial Production Methods
Industrial production of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) include:
Copper catalysts: Used in CuAAC reactions.
Azides and alkynes: For click chemistry reactions.
Reducing agents: For reduction reactions.
Oxidizing agents: For oxidation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, CuAAC reactions typically yield triazole-linked products, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) involves its ability to undergo click chemistry reactions, particularly CuAAC. This allows the compound to form stable triazole linkages with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application, such as the degradation of target proteins in PROTACs .
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: Another PEG-based PROTAC linker with similar click chemistry properties
N-Boc-PEG3-t-butyl ester: A simpler PEG-based linker used in similar applications.
Uniqueness
N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is unique due to its dual functionality, allowing it to participate in multiple types of chemical reactions. Its ability to form stable linkages through click chemistry makes it a versatile tool in various scientific research fields .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76N2O15/c1-37(2,3)54-34(42)10-16-45-22-28-51-31-25-48-19-13-41(14-20-49-26-32-52-29-23-46-17-11-35(43)55-38(4,5)6)15-21-50-27-33-53-30-24-47-18-12-40-36(44)56-39(7,8)9/h10-33H2,1-9H3,(H,40,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCZKTAKOGYBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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